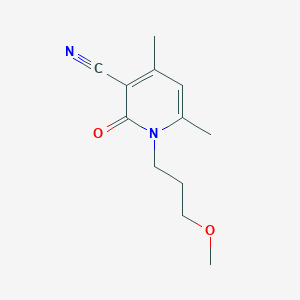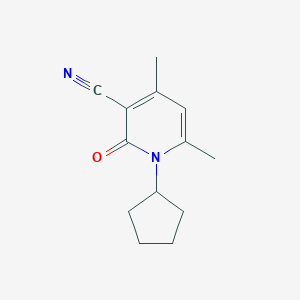
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid is a compound characterized by its complex structure and versatile applications in various scientific fields. This molecule belongs to the benzotriazine family and is recognized for its stability and unique chemical properties, making it of significant interest in both academic and industrial settings.
Synthetic Routes and Reaction Conditions:
Route 1: A common synthetic route involves the cyclization of 2-nitrobenzaldehyde with hydrazine, followed by acylation and subsequent conversion to the triazine ring.
Route 2: Another method includes the reaction of benzotriazole with 4-bromobenzoic acid under acidic or basic conditions, ensuring the formation of the desired benzotriazinyl compound.
Industrial Production Methods: Industrial production generally follows scaled-up versions of the synthetic routes mentioned, often utilizing continuous flow reactors to maintain reaction efficiency and product consistency. Optimization of temperature, pressure, and catalysts is crucial in maximizing yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation, forming more reactive intermediates.
Reduction: The compound can be reduced, typically using hydrogenation catalysts, leading to the formation of amine derivatives.
Substitution: It can participate in various substitution reactions, particularly in the aromatic ring, enhancing its utility in creating derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel in the presence of hydrogen gas.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution under Friedel-Crafts conditions.
Major Products Formed: The major products depend on the type of reaction. Oxidation may produce quinone derivatives, while reduction leads to corresponding amines. Substitution reactions yield a variety of substituted benzoic acid derivatives.
科学研究应用
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid finds applications across multiple disciplines:
Chemistry: Used as a building block for more complex chemical syntheses and in the study of reaction mechanisms.
Biology: Inhibitor studies in enzymatic reactions, particularly those involving redox processes.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties, acting on specific biological targets.
Industry: Utilized in the synthesis of polymers and as an additive in materials for improved stability and performance.
作用机制
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, often through redox modulation. It may inhibit or activate specific pathways depending on its structural analogs, affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison:
Compared to other benzotriazine derivatives, 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)benzoic acid exhibits unique stability and reactivity due to its additional benzoic acid group.
Its ability to undergo a wide range of chemical reactions makes it more versatile than simpler analogs.
相似化合物的比较
1,2,3-benzotriazine
4-nitro-1,2,3-benzotriazine
4-amino-1,2,3-benzotriazine
Benzotriazole derivatives
This compound stands out for its diverse reactivity and significant potential across various scientific fields, making it a subject of continuous study and application.
属性
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-13-11-3-1-2-4-12(11)15-16-17(13)10-7-5-9(6-8-10)14(19)20/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXBUKCWGDMMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B7841528.png)

![2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7841534.png)

![2-[2-(Prop-2-EN-1-YL)phenoxy]acetonitrile](/img/structure/B7841544.png)





